

The Discovery and Evolving Research of Balenine: A Technical Guide

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Compound of Interest

Compound Name: *Balenine*

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Abstract

Balenine (β -alanyl-3-methyl-L-histidine), an imidazole dipeptide predominantly found in marine vertebrates, has garnered increasing scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, historical research milestones, and current understanding of **balenine's** biological activities. It is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its antioxidant, anti-fatigue, and regenerative properties. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes implicated signaling pathways to facilitate further investigation into this promising marine-derived compound.

Discovery and Historical Perspective

The journey of **balenine's** discovery is intertwined with the broader exploration of histidine-containing dipeptides in the early 20th century.

- **Early Research on Related Compounds:** The story begins with the isolation of carnosine (β -alanyl-L-histidine) from meat extract in 1900, followed by the discovery of anserine (β -alanyl-1-methyl-L-histidine) in 1929. These findings laid the groundwork for identifying other similar dipeptides in various animal tissues.
- **Initial Isolation of "Ophidine":** In 1939, a dipeptide was isolated from snake muscle by Imamura and named "ophidine".^[1] Its exact structure, however, remained unconfirmed for several decades.

- The Discovery of **Balenine**: The first official isolation and naming of **balenine** occurred in 1962 when Pocchiari and colleagues extracted the compound from the muscle of baleen whales (Balaenoptera species).[1] The name "**balenine**" is derived from the genus of these marine mammals.
- Unraveling the Identity of Ophidine: It wasn't until 1965 that Nakai and Tsujigado revisited the structure of ophidine and conclusively demonstrated that it was identical to **balenine** (β -alanyl-3-methyl-L-histidine).[1] A significant paper by P. O. Dennis and P. A. Lorkin in the Journal of the Chemical Society in the same year detailed the isolation and synthesis of **balenine** from whale-meat extract, further solidifying its chemical identity.[2][3][4]

Subsequent research has focused on identifying sources of **balenine**, characterizing its physiological functions, and exploring its potential as a nutraceutical and therapeutic agent. Notably, the opah fish (*Lampris guttatus*) has been identified as a particularly rich source of this dipeptide.[5]

Physicochemical Properties and Distribution

Balenine is a dipeptide composed of β -alanine and 3-methyl-L-histidine. Its methylated imidazole ring contributes to its unique properties, including greater stability compared to carnosine.

Table 1: Physicochemical Properties of Balenine

Property	Value	Reference(s)
Chemical Formula	C10H16N4O3	
Molar Mass	240.26 g/mol	
pKa (imidazole ring)	7.03	[6]

Table 2: Concentration of Balenine in Various Marine Animals

Species	Tissue	Concentration	Reference(s)
Opah (<i>Lampris guttatus</i>)	Dorsal ordinary muscle	25.61 g/kg	[7]
Minke Whale (<i>Balaenoptera acutorostrata</i>)	Muscle	18.89 g/kg	[7]
Various snake species	Muscle	Varies	[8]
Various fish species	Muscle	Varies	[8]
Various marine mammals	Muscle	Varies	[2][8]

Key Biological Activities and Mechanisms of Action

Research has illuminated several key biological functions of **balenine**, with a primary focus on its antioxidant, anti-fatigue, and regenerative capabilities.

Antioxidant and Iron-Chelating Activity

Balenine exhibits potent antioxidant properties, contributing to cellular protection against oxidative stress.

Table 3: Comparative Antioxidant and Iron-Chelating Activities

Compound	ORAC (μmol TE/μmol)	HORAC (μmol GAE/μmol)	Fe(II)-Chelating Ability (%) at 0.3 mM	Reference(s)
Balenine	Significantly higher than Carnosine and Anserine	Significantly higher than Carnosine and Anserine	Significantly higher than Carnosine and Anserine	[9]
Carnosine	Data not specified	Data not specified	Data not specified	[9]
Anserine	Data not specified	Data not specified	Data not specified	[9]

ORAC: Oxygen Radical Absorbance Capacity; HORAC: Hydroxyl Radical Averting Capacity; TE: Trolox Equivalents; GAE: Gallic Acid Equivalents.

The superior antioxidant and iron-chelating activities of **balenine** compared to carnosine and anserine suggest its potential as a potent agent against oxidative damage.[9][10]

Muscle Regeneration and Anti-inflammatory Effects

Balenine has demonstrated a significant role in promoting skeletal muscle regeneration following injury. Studies using a cardiotoxin-induced muscle injury model have shown that dietary supplementation with a **balenine**-enriched extract accelerates the regeneration process.[11][12] This is achieved, in part, by modulating the inflammatory response and enhancing the phagocytic activity of macrophages.[11][12]

Balenine supplementation has been shown to:

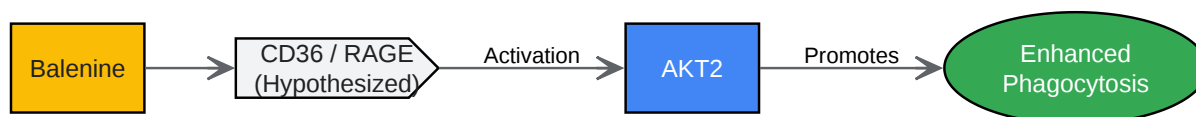
- Increase the expression of myogenic marker genes such as Pax7, MyoD1, myogenin, and Myh3.[11]
- Promote the expression of both pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines during the degeneration and regeneration phases.[11][12]

- Enhance the phagocytic activity of macrophages, which is crucial for clearing cellular debris and facilitating tissue repair.[\[11\]](#)[\[12\]](#)

Potential Signaling Pathways

While the precise molecular mechanisms are still under investigation, preliminary evidence suggests the involvement of several key signaling pathways in mediating the effects of **balenine**.

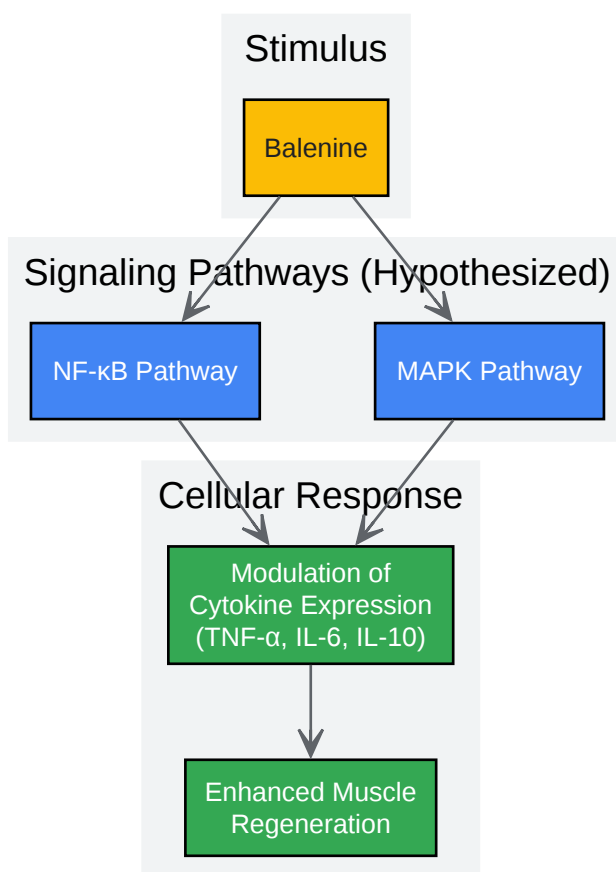
Carnosine, a structurally similar dipeptide, has been shown to enhance macrophage phagocytosis through the AKT2 signaling pathway, potentially involving the receptors CD36 and RAGE. It is hypothesized that **balenine** may act through a similar mechanism.



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Hypothesized signaling pathway for **balenine**-enhanced macrophage phagocytosis.

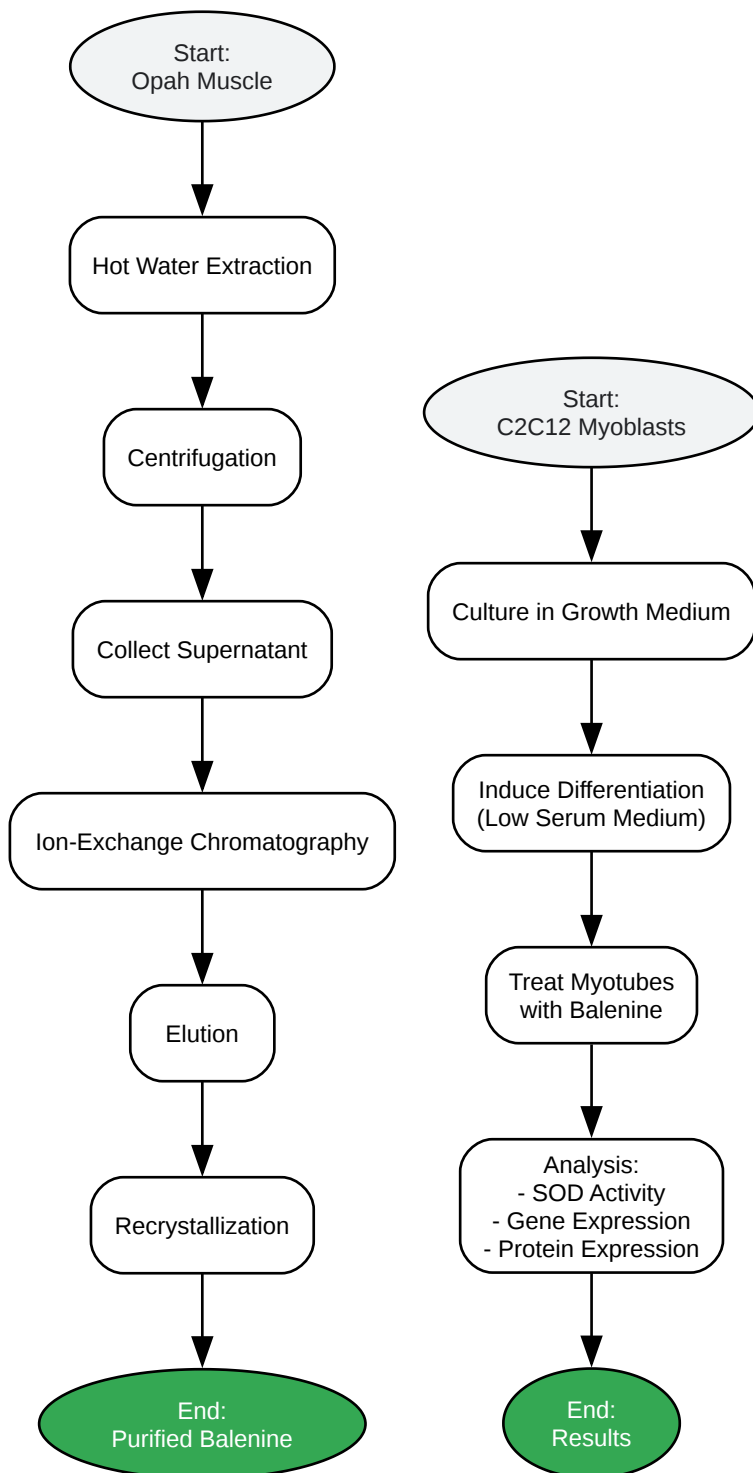
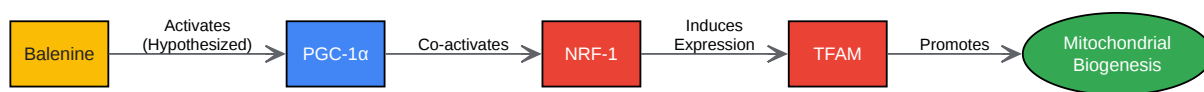
Balenine's influence on cytokine expression during muscle regeneration suggests its interaction with inflammatory signaling pathways such as NF- κ B and MAPK.



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Hypothesized role of **balenine** in modulating inflammatory pathways during muscle regeneration.

Balenine has been reported to influence the regulation of mitochondrial biogenesis.[6] This likely involves the activation of the PGC-1α signaling pathway, a master regulator of mitochondrial gene expression.



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